N-(3,5-dimethylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine
Description
N-(3,5-dimethylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine is an organic compound that belongs to the class of imines
Properties
Molecular Formula |
C18H18N2 |
|---|---|
Molecular Weight |
262.3g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(2-methyl-1H-indol-3-yl)methanimine |
InChI |
InChI=1S/C18H18N2/c1-12-8-13(2)10-15(9-12)19-11-17-14(3)20-18-7-5-4-6-16(17)18/h4-11,20H,1-3H3 |
InChI Key |
IFWQGEGZBMRCSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N=CC2=C(NC3=CC=CC=C32)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N=CC2=C(NC3=CC=CC=C32)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine typically involves the condensation reaction between 3,5-dimethylaniline and 2-methyl-1H-indole-3-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted imines or amines depending on the nucleophile used.
Scientific Research Applications
N-(3,5-dimethylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine involves its interaction with specific molecular targets and pathways. The indole ring and the imine group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine: shares similarities with other imine compounds, such as N-benzylideneaniline and N-(2-methylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine.
Indole derivatives: Compounds like 2-methyl-1H-indole and 3,5-dimethylindole.
Uniqueness
- The presence of both the indole ring and the dimethylphenyl group in this compound imparts unique chemical and biological properties that distinguish it from other similar compounds. Its specific structural features contribute to its potential applications in various fields, making it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
